molecular formula C12H15NO7 B13814348 Tri-O-acetyl-D-xylopyranosyl cyanide

Tri-O-acetyl-D-xylopyranosyl cyanide

Cat. No.: B13814348
M. Wt: 285.25 g/mol
InChI Key: YJBGGXBOXBPJPU-WSWARRKISA-N
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Description

Tri-O-acetyl-D-xylopyranosyl cyanide is a chemical compound with the molecular formula C12H15NO7 It is a derivative of D-xylopyranose, where three hydroxyl groups are acetylated, and one hydroxyl group is replaced by a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-O-acetyl-D-xylopyranosyl cyanide can be synthesized through the acetylation of D-xylopyranose followed by the introduction of a cyanide group. The acetylation process typically involves the reaction of D-xylopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours.

The introduction of the cyanide group can be achieved through the reaction of the acetylated D-xylopyranose with a cyanide source such as sodium cyanide or potassium cyanide. This reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tri-O-acetyl-D-xylopyranosyl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanide group to an amine or other reduced forms.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in organic solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the acetyl groups. These reactions are often conducted in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Tri-O-acetyl-D-xylopyranosyl cyanide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Tri-O-acetyl-D-xylopyranosyl cyanide involves its interaction with specific molecular targets and pathways. The acetyl groups and cyanide moiety can participate in various biochemical reactions, influencing cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tri-O-acetyl-D-glucopyranosyl cyanide
  • Tri-O-acetyl-D-galactopyranosyl cyanide
  • Tri-O-acetyl-D-mannopyranosyl cyanide

Uniqueness

Tri-O-acetyl-D-xylopyranosyl cyanide is unique due to its specific structural features, including the arrangement of acetyl groups and the presence of a cyanide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Tri-O-acetyl-D-xylopyranosyl cyanide is a glycosyl cyanide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of the compound's significance in biological and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound involves several key steps, including the formation of glycosyl halides and subsequent reactions with cyanides. A notable method utilizes Tri-O-acetyl-α-D-xylopyranosyl bromide reacted with mercury(II) cyanide in acetonitrile, yielding the desired glycoside . The overall reaction can be summarized as follows:

  • Preparation of Glycosyl Halide : Tri-O-acetyl-α-D-xylopyranosyl bromide is synthesized from D-xylopyranose derivatives.
  • Nucleophilic Substitution : The glycosyl halide reacts with mercury(II) cyanide to form this compound.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it exhibited significant inhibitory effects on Gram-positive bacteria, indicating potential applications in developing new antimicrobial agents .

Cytotoxicity and Antitumor Activity

Research has indicated that this compound possesses cytotoxic properties against certain cancer cell lines. A study evaluated its effects on human cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation . The compound's mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has been shown to inhibit serine hydrolases, which play crucial roles in various biochemical pathways . This inhibition could have implications for therapeutic strategies targeting metabolic diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL across different strains. These findings support the potential use of this compound as a lead structure for new antibiotic development .

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability by 70% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that this compound may trigger programmed cell death pathways .

Data Tables

Biological Activity Effect Reference
Antimicrobial ActivityInhibitory effect on Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits serine hydrolases

Properties

Molecular Formula

C12H15NO7

Molecular Weight

285.25 g/mol

IUPAC Name

[(3R,4S,5S)-4,5-diacetyloxy-6-cyanooxan-3-yl] acetate

InChI

InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3/t9?,10-,11+,12+/m1/s1

InChI Key

YJBGGXBOXBPJPU-WSWARRKISA-N

Isomeric SMILES

CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)C#N

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N

Origin of Product

United States

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